molecular formula C16H23NO5 B612906 N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 100157-55-9

N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B612906
CAS No.: 100157-55-9
M. Wt: 309.36 g/mol
InChI Key: QJYMOTAFFJDTAG-DGCLKSJQSA-N
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Description

N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a cyclohexylamine moiety and a butanoic acid derivative, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. The synthetic route may include:

    Protection of the amine group: The cyclohexylamine is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of the butanoic acid derivative: The butanoic acid derivative is synthesized through a series of reactions, including esterification and amidation.

    Coupling of the protected amine and butanoic acid derivative: The protected amine is coupled with the butanoic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.

    Purification techniques: Utilizing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: Interact with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.

    Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Modulate gene expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid can be compared with similar compounds, such as:

    N-cyclohexylcyclohexanamine derivatives: Compounds with similar amine structures but different substituents on the cyclohexyl ring.

    Butanoic acid derivatives: Compounds with similar butanoic acid structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

List of Similar Compounds

  • N-cyclohexylcyclohexanamine
  • (2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-amino butanoic acid
  • (2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid

Properties

CAS No.

100157-55-9

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m1/s1

InChI Key

QJYMOTAFFJDTAG-DGCLKSJQSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C

Synonyms

Z-D-ALLO-THR(TBU)-OHDCHA; 100157-55-9; C16H23NO5.C12H23N; 7873AH; K-0150; D-Allothreonine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-

Origin of Product

United States

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